molecular formula C15H13IO3 B12069794 5-(Benzyloxy)-2-iodo-4-methoxybenzaldehyde CAS No. 82584-00-7

5-(Benzyloxy)-2-iodo-4-methoxybenzaldehyde

Cat. No.: B12069794
CAS No.: 82584-00-7
M. Wt: 368.17 g/mol
InChI Key: FXMQUHSCEXAVRG-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-iodo-4-methoxybenzaldehyde is a chemical compound with the following structure:

C14H11IO3\text{C}_{14}\text{H}_{11}\text{IO}_3 C14​H11​IO3​

This compound belongs to the class of aryl aldehydes and contains both iodine and methoxy functional groups. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes: The synthesis of 5-(Benzyloxy)-2-iodo-4-methoxybenzaldehyde involves the introduction of the benzyloxy group (C₆H₅CH₂O-) and the iodine atom (I) onto the benzaldehyde core. One common method is the Suzuki–Miyaura coupling , which allows the formation of carbon–carbon bonds using organoboron reagents. Specifically, boronate esters or boronic acids react with aryl halides (such as iodobenzaldehyde) in the presence of a palladium catalyst to yield the desired product .

Industrial Production: While specific industrial production methods may vary, the Suzuki–Miyaura coupling can be scaled up for large-scale synthesis. Optimization of reaction conditions, choice of boron reagents, and purification steps are critical for efficient production.

Chemical Reactions Analysis

Reactions:

    Cross-Coupling Reactions: 5-(Benzyloxy)-2-iodo-4-methoxybenzaldehyde can participate in cross-coupling reactions, such as Suzuki–Miyaura coupling, Heck reactions, and Buchwald–Hartwig amination.

    Oxidation and Reduction: It can undergo oxidation (e.g., Swern oxidation) and reduction (e.g., using borohydrides) to modify its functional groups.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxy group or the iodine atom.

Common Reagents:

    Boron Reagents: Boronic acids or boronate esters (e.g., phenylboronic acid, pinacol boronate ester).

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: For oxidation reactions.

Scientific Research Applications

5-(Benzyloxy)-2-iodo-4-methoxybenzaldehyde finds applications in:

    Organic Synthesis: As a versatile building block for designing new molecules.

    Medicinal Chemistry: It may serve as a precursor for drug development.

    Materials Science: For functional materials and polymers.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For example, if used in drug design, it could target specific enzymes, receptors, or cellular pathways.

Comparison with Similar Compounds

While I don’t have information on exact similar compounds, researchers often compare it to related benzaldehydes or iodinated derivatives.

Properties

CAS No.

82584-00-7

Molecular Formula

C15H13IO3

Molecular Weight

368.17 g/mol

IUPAC Name

2-iodo-4-methoxy-5-phenylmethoxybenzaldehyde

InChI

InChI=1S/C15H13IO3/c1-18-14-8-13(16)12(9-17)7-15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

FXMQUHSCEXAVRG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)I)C=O)OCC2=CC=CC=C2

Origin of Product

United States

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